molecular formula CH2ClFO B14244323 Fluoromethyl hypochlorite CAS No. 344357-45-5

Fluoromethyl hypochlorite

Cat. No.: B14244323
CAS No.: 344357-45-5
M. Wt: 84.48 g/mol
InChI Key: CICYXPZFRLQVCL-UHFFFAOYSA-N
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Description

Fluoromethyl hypochlorite is a chemical compound with the molecular formula CH₂FClO It is an organofluorine compound that contains both fluorine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluoromethyl hypochlorite can be synthesized through the reaction of fluoroiodomethane with chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction is as follows:

CH2FI+Cl2CH2FClO+I2\text{CH}_2\text{FI} + \text{Cl}_2 \rightarrow \text{CH}_2\text{FClO} + \text{I}_2 CH2​FI+Cl2​→CH2​FClO+I2​

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors where fluoroiodomethane and chlorine gas are introduced under controlled temperature and pressure conditions. The reaction is monitored to ensure high yield and purity of the product. The by-products, such as iodine, are separated and recycled for further use.

Chemical Reactions Analysis

Types of Reactions

Fluoromethyl hypochlorite undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic synthesis.

    Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Addition: It can add to unsaturated compounds, such as alkenes and alkynes, to form addition products.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under mild conditions.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used in substitution reactions. These reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.

    Addition: Reagents such as alkenes or alkynes are used in addition reactions. These reactions are usually performed under ambient temperature and pressure.

Major Products Formed

    Oxidation: The major products include fluorinated alcohols and ketones.

    Substitution: The major products are fluorinated organic compounds where the chlorine atom is replaced by other functional groups.

    Addition: The major products are fluorinated addition compounds with increased molecular complexity.

Scientific Research Applications

Fluoromethyl hypochlorite has several scientific research applications, including:

    Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of fluoromethyl hypochlorite involves the formation of reactive intermediates that can participate in various chemical reactions. The molecular targets include nucleophilic sites on organic molecules, where the chlorine and fluorine atoms can be introduced. The pathways involved include radical and ionic mechanisms, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl hypochlorite (CH₂ClClO): Similar in structure but lacks the fluorine atom.

    Fluoromethyl chloride (CH₂FCl): Similar in structure but lacks the hypochlorite group.

    Fluoroiodomethane (CH₂FI): Similar in structure but contains iodine instead of chlorine.

Uniqueness

Fluoromethyl hypochlorite is unique due to the presence of both fluorine and chlorine atoms, which impart distinct reactivity and properties. The combination of these halogens allows for unique chemical transformations that are not possible with other similar compounds. This makes this compound a valuable reagent in synthetic chemistry and industrial applications.

Properties

CAS No.

344357-45-5

Molecular Formula

CH2ClFO

Molecular Weight

84.48 g/mol

IUPAC Name

fluoromethyl hypochlorite

InChI

InChI=1S/CH2ClFO/c2-4-1-3/h1H2

InChI Key

CICYXPZFRLQVCL-UHFFFAOYSA-N

Canonical SMILES

C(OCl)F

Origin of Product

United States

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